Tinnevellin glucoside

Description

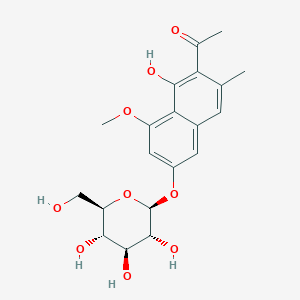

Structure

3D Structure

Propriétés

IUPAC Name |

1-[1-hydroxy-8-methoxy-3-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-8-4-10-5-11(6-12(27-3)15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3/t13-,16-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZDDTIDMGTSLT-CZNQJBLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230272 | |

| Record name | Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80358-06-1 | |

| Record name | Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080358061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for the Isolation of Tinnevellin Glucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tinnevellin glucoside is a naphthalene (B1677914) glycoside found in the leaves and pods of Cassia senna, also known as Tinnevelly senna (Cassia angustifolia). This compound, along with 6-hydroxymusicin glucoside, can be utilized to differentiate between Alexandrian senna and Indian senna, as this compound is characteristic of the latter. As a glycoside, it is composed of a sugar moiety (glycone) and a non-sugar moiety (aglycone or genin). The isolation and purification of this compound are essential for studying its physicochemical properties, biological activities, and potential therapeutic applications. Glycosides, in general, exhibit a wide range of biological activities, and their isolation is a critical step in natural product drug discovery.

This document provides a detailed protocol for the isolation of this compound from Cassia senna, based on established methodologies for the extraction and purification of glycosides and flavonoids from plant materials.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the isolation and purification of this compound. The values presented are hypothetical and serve as a template for data presentation. Actual yields and purity will vary depending on the starting material, extraction method, and purification efficiency. A study on Cassia senna grown in Pakistan reported total flavonoid content in the leaves to be 1.17 g/100g .

| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |

| Starting Plant Material (g) | 1000 | 1000 | 1000 |

| Crude Extract Yield (g) | 120 | 150 | 135 |

| Crude Extract Yield (%) | 12% | 15% | 13.5% |

| Fraction Containing this compound (g) | 15 | 20 | 18 |

| Purified this compound (mg) | 50 | 75 | 6 |

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for Tinnevellin Glucoside HPLC Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of Tinnevellin glucoside.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis?

A common starting point for the analysis of glycosides like this compound on a C18 column is a gradient elution using a mixture of an aqueous solvent and an organic solvent. A typical mobile phase consists of water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) as solvent A and methanol (B129727) or acetonitrile (B52724) as solvent B. The gradient would typically start with a low percentage of solvent B and gradually increase to elute the compound.

Q2: Why is an acid modifier added to the mobile phase?

Acid modifiers like formic acid, acetic acid, or phosphoric acid are added to the mobile phase to improve peak shape and control the ionization of the analyte. For compounds with hydroxyl groups, like this compound, a low pH mobile phase can suppress the interaction of these groups with residual silanol (B1196071) groups on the silica-based stationary phase, which helps to reduce peak tailing.

Q3: Should I use methanol or acetonitrile as the organic solvent?

Both methanol and acetonitrile are common organic solvents for reversed-phase HPLC. The choice between them can affect the selectivity of the separation. Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and lower backpressure. It is recommended to test both solvents during method development to determine which provides the best resolution for this compound from any impurities.

Q4: What is the difference between isocratic and gradient elution, and which one should I use?

Isocratic elution uses a constant mobile phase composition throughout the analysis, while gradient elution involves changing the mobile phase composition during the run. For complex samples or when analyzing compounds with a wide range of polarities, gradient elution is generally preferred as it can improve peak resolution and reduce analysis time. For routine analysis of a purified compound, an optimized isocratic method can be simpler and more reproducible.

Troubleshooting Guide

Problem 1: My this compound peak is tailing.

-

Question: I am observing a tailing peak for this compound. What are the possible causes and how can I fix it?

-

Answer: Peak tailing is a common issue in HPLC and can be caused by several factors.

-

Secondary Interactions: Interactions between the analyte and active sites on the column packing, such as residual silanol groups, are a frequent cause of tailing for polar compounds.

-

Solution:

-

-

Technical Support Center: Spectroscopic Analysis of Tinnevellin Glucoside

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tinnevellin glucoside. The information provided addresses common issues that may arise during spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectroscopic methods for analyzing this compound?

A1: The primary spectroscopic methods for the analysis of this compound, a naphthalene (B1677914) glycoside, include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Diode-Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are widely used for the separation, identification, and quantification of flavonoid and other glycosides from various matrices.

Q2: I am observing unexpected peaks in my HPLC-UV chromatogram. What could be the cause?

A2: Unexpected peaks, often referred to as "ghost peaks," can arise from several sources in HPLC analysis. Common causes include contaminants in the mobile phase, impurities from the sample preparation process, or degradation of the analyte. Ensure high purity solvents and reagents are used and that glassware is thoroughly cleaned. A blank run (injecting the mobile phase without the sample) can help identify if the interference originates from the HPLC system itself.

Q3: My LC-MS results for this compound show significant signal suppression. How can I mitigate this?

A3: Signal suppression in LC-MS is a common manifestation of "matrix effects," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte. To mitigate this, consider the following strategies:

-

Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.

-

Optimize Chromatography: Adjusting the mobile phase gradient or using a different column can help separate this compound from interfering compounds.

-

Dilute the Sample: A simple dilution of the sample extract

Validation & Comparative

Distinguishing Cassia Species: A Comparative Analysis of Tinnevellin Glucoside and Sennosides as Chemical Markers

For researchers, scientists, and drug development professionals, the accurate identification and authentication of Cassia species are paramount for ensuring the quality, safety, and efficacy of herbal medicinal products. This guide provides a detailed comparison of Tinnevellin glucoside and sennosides (B37030), two key classes of compounds used in the identification of commercially important Cassia species, supported by experimental data and protocols.

The genus Cassia, belonging to the family Fabaceae, encompasses a large number of species, with Cassia angustifolia Vahl (Tinnevelly senna) and Cassia senna L. (Alexandrian or Khartoum senna) being the most widely used in traditional and modern medicine for their laxative properties.[1][2] The therapeutic effects of senna are primarily attributed to a group of dianthrone glycosides known as sennosides.[3][4] However, for precise species identification and quality control, other specific chemical markers are often more reliable. This guide focuses on the comparative utility of this compound, a naphthalene (B1677914) glycoside, and the well-known sennosides for this purpose.

Core Chemical Differentiators

This compound is a naphthalene glycoside that serves as a unique chemical marker for Cassia angustifolia.[1][5] Its presence is a key characteristic used to distinguish Tinnevelly senna from Alexandrian senna (Cassia senna), which contains a different naphthalene glycoside, 6-hydroxymusizin glycoside.[1][2] In contrast, sennosides, particularly sennosides A and B, are the major active constituents responsible for the laxative effects and are found in both C. angustifolia and C. senna.[3][6] While the quantification of sennosides is crucial for assessing the therapeutic potency of senna products, their presence alone is not sufficient for distinguishing between these two closely related species.

The biosynthesis of sennosides and other anthraquinone (B42736) glycosides follows the polyketide pathway.[7] This involves the head-to-tail condensation of acetate (B1210297) units to form a poly-β-ketomethylene acid intermediate, which then undergoes intramolecular condensation to form the anthraquinone nucleus.

Data Presentation: A Comparative Overview

The following tables summarize the key differences and analytical parameters for this compound and sennosides.

Table 1: Comparison of this compound and Sennosides for Cassia Identification

| Feature | This compound | Sennosides (A, B, C, D) |

| Compound Class | Naphthalene Glycoside | Dianthrone Glycosides (Anthraquinone derivatives) |

| Primary Role | Chemical marker for species differentiation | Active constituents responsible for laxative effect |

| Presence in C. angustifolia | Present | Present |

| Presence in C. senna | Absent | Present |

| Utility for Identification | High (Differentiates C. angustifolia from C. senna) | Low (Present in multiple Cassia species) |

| Utility for Potency | None (No pharmacological significance for laxative effect) | High (Directly correlates with laxative activity) |

Table 2: Analytical Methods and Parameters for Detection

| Analytical Method | Analyte | Mobile Phase / Solvent System | Detection Wavelength | Key Findings |

| HPLC | Sennosides A & B | Gradient of methanol-water[8] | 270 nm[8] | Reliable for quantification of active principles. |

| HPTLC | Sennosides A & B | n-propanol: ethyl acetate: water: glacial acetic acid (8:8:5.8:0.2)[9] | 366 nm (after derivatization with p-anisaldehyde reagent)[9] | Simple and rapid method for routine analysis and quantification. |

| UPLC-MRM/MS | Sennoside B | Optimized MRM transitions | N/A | Highly sensitive and specific for quantification, with LOD of 0.011 µg/mL and LOQ of 0.034 µg/mL.[10] |

| Spectrophotometry | Total Anthraquinone Glycosides | N/A | N/A | Used for estimating total glycoside content.[11] |

Experimental Protocols

High-Performance Thin-Layer Chromatography (HPTLC) for Sennosides

This method is suitable for the routine quantification of sennosides in Cassia leaf samples.

1. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of sennoside A and sennoside B (1mg/5ml) in methanol (B129727). Further dilute to prepare calibration standards.[9]

-

Sample Extraction: Macerate 2.0 g of dried, powdered leaf material with a suitable solvent like methanol. Refluxing can improve extraction efficiency.[9]

2. Chromatography:

-

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

-

Mobile Phase: n-propanol: ethyl acetate: water: glacial acetic acid (8: 8: 5.8: 0.2 v/v/v/v).[9]

-

Application: Apply standard and sample solutions as bands on the HPTLC plate.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

3. Detection and Quantification:

-

Densitometric Scanning: After drying the plate, scan it densitometrically at 366 nm.[9]

-

Derivatization (Optional but recommended for visualization): Dip the plate in freshly prepared p-anisaldehyde reagent and heat at 110°C for 10 minutes.[9]

-

Analysis: Identify sennoside A and B in the sample chromatogram by comparing the Rf values with those of the standards (Rf for sennoside A is approximately 0.52 and for sennoside B is approximately 0.32).[9] Quantify using the peak area and the calibration curve.

High-Performance Liquid Chromatography (HPLC) for Sennosides

This method offers high resolution and is widely used for the accurate quantification of sennosides.

1. Sample Preparation:

-

Defat the powdered leaf material with hexane.

-

Extract the sennosides from the defatted material using a mixture of methanol-water (70:30, v/v).[8]

2. Chromatographic Conditions:

-

Column: RP-18 Lichrocart reversed-phase column (5 µm, 125 x 4.0 mm i.d.).[8]

-

Mobile Phase: A binary gradient mobile phase is typically used. For example, a linear gradient of solvent A (e.g., water with a small percentage of acid) and solvent B (e.g., methanol or acetonitrile).

-

Detection: UV absorbance at 270 nm using a photodiode array (PDA) detector.[8]

3. Analysis:

-

Inject the filtered sample extract into the HPLC system.

-

Identify sennosides A and B by comparing their retention times with those of reference standards.

-

Quantify the sennosides by comparing the peak areas with a standard calibration curve.

Mandatory Visualizations

Caption: Logical workflow for Cassia species identification.

Caption: General experimental workflow for analysis.

Conclusion

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. pharmaxchange.info [pharmaxchange.info]

- 3. SENNOSIDES(3).pptx [slideshare.net]

- 4. The senna drug and its chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naphthalene glycosides in Cassia senna and Cassia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of analysis method for sennoside B in Cassia angustifolia using UPLC-MRM/MS | Current Research on Biosciences and Biotechnology [crbb-journal.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. bio21.bas.bg [bio21.bas.bg]

- 10. crbb-journal.com [crbb-journal.com]

- 11. Microscopic evaluation and seasonal variations of anthraquinone glycosides of cultivated Cassia fistula Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to Inter-Laboratory Validation of Tinnevellin Glucoside Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Tinnevellin glucoside, a naphthalene (B1677914) glucoside found in plants such as Cassia angustifolia (Senna). While a formal inter-laboratory validation study for this compound is not publicly available, this document synthesizes published data on the analysis of similar glycosides and naphthalene derivatives to provide a framework for methodology selection and validation. The primary methods discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the expected performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound, based on data from single-laboratory validation studies of analogous compounds.

Table 1: Performance Characteristics of HPLC-UV for Glycoside Analysis

| Parameter | Typical Performance | Notes |

| Linearity (R²) | >0.99 | Demonstrates a direct proportional relationship between concentration and detector response. |

| Accuracy (% Recovery) | 95 - 105% | Indicates the closeness of the measured value to the true value. |

| Precision (% RSD) | < 5% | Reflects the degree of scatter between a series of measurements. |

| Limit of Detection (LOD) | 1 - 10 µg/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 5 - 20 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

Table 2: Performance Characteristics of LC-MS/MS for Glycoside Analysis

| Parameter | Typical Performance | Notes |

| Linearity (R²) | >0.999 | Typically exhibits a wider linear dynamic range than HPLC-UV. |

| Accuracy (% Recovery) | 97 - 103% | High accuracy due to the high selectivity of the technique. |

| Precision (% RSD) | < 3% | Excellent precision due to the specificity of detection. |

| Limit of Detection (LOD) | 0.01 - 1 ng/mL | Significantly lower detection limits compared to HPLC-UV. |

| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | Enables the quantification of trace amounts of the analyte. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of this compound using HPLC-UV and LC-MS/MS, adapted from methods for similar compounds.

HPLC-UV Method

This method is a robust and widely accessible technique for the quantification of phytochemicals.

Sample Preparation:

-

Extraction: Extract a known weight of the powdered plant material with a suitable solvent, such as methanol (B129727) or a methanol-water mixture, using sonication or maceration.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Chromatographic Conditions:

-

LC System: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is expected to be suitable.

-

Injection Volume: 10 µL.

LC-MS/MS Method

This technique offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices or when low detection limits are required.

Sample Preparation:

The sample preparation is similar to the HPLC-UV method, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.

Chromatographic Conditions:

-

LC System: UPLC or HPLC system coupled to a tandem mass spectrometer.

-

Column: C18 or HILIC column with smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Similar to the HPLC-UV method, using volatile buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) in the aqueous phase.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative mode is often suitable for glycosides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.

-

Source Temperature: ~120 °C.

-

Desolvation Temperature: ~350 °C.

-

Gas Flow Rates: Optimized for the specific instrument.

Mandatory Visualization

The following diagrams illustrate the typical workflows for the analysis of this compound.

Safety Operating Guide

Navigating the Disposal of Tinnevellin Glucoside in a Laboratory Setting

Core Principle: Treat as Hazardous Waste

In the absence of explicit data to the contrary, any research chemical, including Tinnevellin glucoside, should be treated as hazardous waste. This approach ensures the highest level of safety and compliance with regulations. Improper disposal of laboratory chemicals can lead to environmental contamination, health hazards, and significant legal and financial penalties.

Step-by-Step Disposal Protocol

The following steps outline a standard operating procedure for the disposal of this compound from a laboratory setting.

1. Waste Identification and Characterization:

-

Since specific hazard data for this compound is limited, it should be handled as a potentially hazardous substance.

-

Do not dispose of this compound down the drain or in regular trash.[1]

-

Consult your institution's Environmental Health & Safety (EHS) department for guidance and to determine if it falls under any specific hazardous waste categories.[2]

2. Waste Segregation and Containerization:

-

Solid Waste:

-

Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, compatible container.[3][4]

-

The container must be in good condition, with a secure, leak-proof lid.[4][5]

-

Chemically contaminated sharps must be placed in a puncture-resistant sharps container.[6]

-

-

Liquid Waste:

-

If this compound is in a solution, collect it in a designated liquid waste container that is chemically compatible with the solvent used.[4][7]

-

Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be collected in separate containers.[3][8]

-

Leave approximately 10% headspace in liquid waste containers to allow for expansion.[7]

-

3. Labeling:

-

All waste containers must be clearly labeled with the words "Hazardous Waste."[1][5]

-

The label must include the full chemical name ("this compound") and any other components of the waste mixture, along with their approximate concentrations.[1][3][5] Chemical formulas or abbreviations are generally not acceptable.[5]

-

Include the date when the waste was first added to the container and the name of the principal investigator or laboratory contact.[1]

4. Storage:

-

Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be near the point of generation and under the control of laboratory personnel.[4][9]

-

Ensure secondary containment is used for liquid waste to capture any potential leaks or spills.[4]

5. Disposal Request and Pickup:

-

Once a waste container is full or has been in storage for a designated period (e.g., 90 days), submit a waste pickup request to your institution's EHS department.[2]

-

Do not attempt to transport hazardous waste off-site yourself.

Summary of Laboratory Waste Disposal Routes

The following table summarizes the general disposal routes for chemical waste in a laboratory setting. For a research chemical like this compound, the "Hazardous Waste Collection" route is the appropriate and required pathway.

| Disposal Route | Permissible Waste Types | Key Considerations |

| Hazardous Waste Collection | All research chemicals (unless explicitly deemed non-hazardous by EHS), organic solvents, heavy metal solutions, corrosive and reactive chemicals.[2][10] | Requires proper labeling, segregation, and storage in designated containers. Pickup must be coordinated through the institution's EHS department.[2][11] |

| Sanitary Sewer (Drain) | Limited to specific, non-hazardous, water-soluble substances with approval from EHS. Typically includes dilute, neutral pH solutions of salts, sugars, and some buffers.[7][10] | Prohibited for most organic compounds, toxic, reactive, or corrosive materials. Requires copious amounts of water for flushing.[10] Never assume a chemical is safe for drain disposal without explicit approval.[1] |

| Regular Trash | Non-hazardous solid waste only, such as office paper and uncontaminated packaging. Chemically contaminated labware must be decontaminated or disposed of as hazardous waste.[12] | Prohibited for any chemical waste, contaminated lab supplies, or sharps.[6] |

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.

Caption: Workflow for Laboratory Chemical Waste Disposal.

By adhering to these general yet critical procedures, laboratory personnel can ensure the safe and compliant disposal of this compound and other research chemicals, thereby protecting themselves, their colleagues, and the environment.

References

- 1. ehrs.upenn.edu [ehrs.upenn.edu]

- 2. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]

- 3. ehrs.upenn.edu [ehrs.upenn.edu]

- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]

- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]

- 6. benchchem.com [benchchem.com]

- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]

- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]

- 12. uwlax.edu [uwlax.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.